Salbutamon

Vue d'ensemble

Description

Salbutamol, also known as albuterol, is a medication that opens up the medium and large airways in the lungs. It is a short-acting beta2-adrenergic receptor agonist that causes relaxation of airway smooth muscle. Salbutamol is commonly used to treat asthma, including asthma attacks and exercise-induced bronchoconstriction, as well as chronic obstructive pulmonary disease (COPD) . It may also be used to treat high blood potassium levels .

Méthodes De Préparation

Salbutamol can be synthesized through various methods. One common synthetic route involves the use of substituted acetophenones. The process begins with the chloromethylation of 4-hydroxyacetophenone using formaldehyde in concentrated hydrochloric acid. This is followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate, resulting in the formation of a diacetate. Bromination of the diacetate yields a bromo ketone, which is then reacted with N-(tert-butyl)benzylamine. The final step involves the reduction of the alkyl carbonyl group to a primary alcohol using sodium borohydride or potassium borohydride in the presence of acidic additives .

Analyse Des Réactions Chimiques

Salbutamol undergoes various chemical reactions, including:

Oxidation: Salbutamol can be oxidized to form corresponding quinones.

Reduction: The reduction of the alkyl carbonyl group to a primary alcohol is a key step in its synthesis.

Substitution: Chloromethylation and bromination are examples of substitution reactions involved in its synthesis.

Common reagents used in these reactions include formaldehyde, concentrated hydrochloric acid, acetic anhydride, acetic acid, sodium acetate, bromine, N-(tert-butyl)benzylamine, sodium borohydride, and potassium borohydride .

Applications De Recherche Scientifique

Salbutamol has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving beta2-adrenergic receptor agonists.

Biology: Salbutamol is used to study the effects of beta2-adrenergic receptor activation on various biological processes.

Medicine: It is extensively used in the treatment of asthma and COPD. Research is ongoing to explore its potential in treating other conditions such as hyperkalemia.

Industry: Salbutamol is used in the pharmaceutical industry for the production of inhalers, tablets, and intravenous solutions

Mécanisme D'action

Salbutamol works by stimulating specific receptors called beta2-adrenergic receptors. When these receptors are activated, the smooth muscles surrounding the bronchial tubes relax, allowing the airways to expand and facilitate easier airflow. This mechanism is particularly effective in relieving bronchospasm and improving breathing in patients with asthma and COPD .

Comparaison Avec Des Composés Similaires

Salbutamol is often compared with other beta2-adrenergic receptor agonists such as terbutaline and adrenaline (epinephrine).

Terbutaline: Similar to salbutamol, terbutaline has a tertiary butyl sidechain and a different arrangement of hydroxyl groups on the benzene ring. This makes it a 1,3-diol rather than a 1,2-diol as in adrenaline.

Adrenaline (Epinephrine): Adrenaline has a similar structure to salbutamol but with a hydroxyl group instead of a hydroxymethyl group and a methyl group instead of a tertiary butyl group.

Salbutamol’s selectivity for beta2 receptors makes it particularly effective for pulmonary applications with fewer cardiovascular side effects compared to non-selective agonists like adrenaline .

Activité Biologique

Salbutamol, a selective short-acting β2-adrenergic agonist, is primarily known for its bronchodilator properties in the management of asthma and chronic obstructive pulmonary disease (COPD). However, its biological activity extends beyond respiratory applications, influencing various physiological processes. This article explores the biological activity of salbutamol, focusing on its mechanisms of action, therapeutic effects, adverse reactions, and case studies that highlight its clinical significance.

Salbutamol exerts its effects by binding to β2-adrenergic receptors located in the smooth muscle of the respiratory tract. This interaction stimulates adenyl cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation and bronchodilation. Additionally, salbutamol inhibits the release of mediators from mast cells, contributing to its anti-inflammatory effects .

Therapeutic Effects

1. Bronchodilation in Asthma and COPD

- Salbutamol is widely used as a reliever medication for asthma and COPD. It provides rapid relief from bronchospasm by relaxing airway muscles.

- Clinical studies indicate that inhaled salbutamol significantly improves lung function and reduces symptoms in asthmatic patients .

2. Anti-inflammatory Properties

- Recent research has demonstrated that salbutamol possesses anti-inflammatory effects. It has been shown to decrease myeloperoxidase (MPO) activity and lipid peroxidation levels in inflammatory models, suggesting a protective role against oxidative stress .

- In a study involving inflammatory paw models, salbutamol administration resulted in increased glutathione (GSH) content and superoxide dismutase (SOD) activity, highlighting its potential in managing inflammatory conditions .

3. Androgenic Activity

- Salbutamol has been observed to exhibit androgenic activity in vitro, suggesting potential anabolic effects. It reduces estrogen-induced proliferation in breast cancer cell lines, indicating a complex interaction with hormonal pathways .

Adverse Reactions

Despite its therapeutic benefits, salbutamol is associated with several adverse reactions:

- Cardiovascular Effects: Palpitations and tachycardia are common side effects due to β1-adrenergic receptor stimulation. A systematic review reported a pooled incidence of 34% for total adverse events among salbutamol users .

- Toxicity Cases: Instances of acute toxicity have been documented, particularly in cases of overdose or inadvertent administration. Symptoms can include severe tachycardia and hypokalemia .

Case Studies

Case Study 1: Acute Salbutamol Toxicity

A patient with a history of asthma presented to the emergency department after using her salbutamol inhaler excessively during an asthma attack. She exhibited supraventricular tachycardia and marked lactic acidosis. Treatment involved intravenous diltiazem and supportive care, leading to stabilization within hours .

Case Study 2: Inadvertent Intoxication

A case involving inadvertent intoxication with salbutamol during treatment for sepsis highlighted the compound's potential for severe cardiovascular complications. The patient required hemodialysis due to elevated serum levels of salbutamol after accidental overdose, ultimately recovering following intensive monitoring and treatment adjustments .

Propriétés

IUPAC Name |

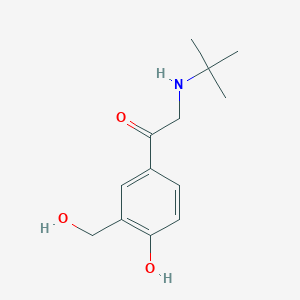

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJAFZHZZCVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166095 | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156547-62-5 | |

| Record name | Salbutamon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALBUTAMON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0IO19163J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.